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Compound of Interest

Compound Name: Hsd17B13-IN-95

Cat. No.: B12365077

For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of the emerging therapeutic strategy of inhibiting 17p3-hydroxysteroid
dehydrogenase 13 (HSD17B13) for the treatment of non-alcoholic fatty liver disease (NAFLD),
with a focus on the investigational compound Hsd17B13-IN-95 and its standing relative to
other NAFLD drug candidates in development.

While specific efficacy data for the preclinical compound Hsd17B13-IN-95 is not publicly
available, its therapeutic rationale is grounded in robust human genetic evidence. Loss-of-
function variants in the HSD17B13 gene are associated with a reduced risk of developing non-
alcoholic steatohepatitis (NASH) and cirrhosis, suggesting that pharmacological inhibition of
the HSD17B13 enzyme could be a promising therapeutic approach. This guide will compare
the available data for HSD17B13 inhibitors as a class with other leading NAFLD drug
candidates that employ different mechanisms of action.

Quantitative Efficacy Data Summary

The following table summarizes the available quantitative efficacy data for HSD17B13 inhibitors
and other prominent NAFLD drug candidates from clinical trials. It is important to note that the
data for HSD17B13 inhibitors are from early-phase trials and focus on target engagement and
biomarker response, while the data for other candidates are from more advanced, late-stage
trials with histological endpoints.
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Drug Candidate
(Class)

Trial (Phase)

Key Efficacy
Endpoint(s)

Results

HSD17B13 Inhibitors

Reduction in fibrotic
proteins (a-SMA,
Collagen Type 1) ina

>40% decrease in

fibrotic proteins.

INI-822 (Small o human liver-on-a-chip o o
Preclinical o Statistically significant
Molecule) model. Reduction in )
) decrease in ALT
Alanine
) levels.[1]
Aminotransferase
(ALT) in a rat model.
Reduction in liver
HSD17B13 mRNA Up to 93.4% reduction
ARO-HSD and protein. in HSD17B13 mRNA.
Phase 1/2

(rapirosiran) (RNAI)

Reduction in Alanine
Aminotransferase
(ALT).

Mean ALT reduction of
up to 42.3%.[2]

Other NAFLD Drug
Candidates

Semaglutide (GLP-1
RA)

ESSENCE (Phase 3)

NASH resolution with
no worsening of

fibrosis.

62.9% vs. 34.3% for
placebo.[3]

Improvement in

fibrosis by =1 stage.

36.8% vs. 22.4% for
placebo.[3]

Resmetirom (THR-3
Agonist)

MAESTRO-NASH
(Phase 3)

NASH resolution with

no worsening of

25.9% (80 mg) and
29.9% (100 mg) vs.

fibrosis. 9.7% for placebo.[4][5]

Improvement in
] ) 24.2% (80 mg) and
fibrosis by =1 stage

) ] 25.9% (100 mg) vs.
with no worsening of

o 14.2% for placebo.[5]

NAFLD activity score.
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://inipharm.com/assets/pdf/2022_AASLD_Inipharm.pdf
https://pubmed.ncbi.nlm.nih.gov/36513186/
https://www.kcl.ac.uk/news/semaglutide-treats-liver-disease-in-two-thirds-of-patients
https://www.kcl.ac.uk/news/semaglutide-treats-liver-disease-in-two-thirds-of-patients
https://liverdiseasenews.com/news/resmetirom-resolves-nash-reduces-liver-scarring-phase-3-trial/
https://gi.org/journals-publications/ebgi/leff_rich_april2024/
https://gi.org/journals-publications/ebgi/leff_rich_april2024/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Improvement in
22.4% (25 mg) vs.

Obeticholic Acid (FXR  REGENERATE fibrosis by =1 stage
) ) ) 9.6% for placebo.[6][7]

Agonist) (Phase 3) with no worsening of 8]

NASH.
- NASH resolution with
Lanifibranor (pan- ] 49% (1200 mg) vs.
] NATIVE (Phase 2b) no worsening of

PPAR Agonist) i ) 22% for placebo.[9]
fibrosis.

Improvement in

fibrosis by =1 stage 48% (1200 mg) vs.

with no worsening of 29% for placebo.[9]

NASH.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams
are provided in Graphviz DOT language.
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Caption: Proposed role of HSD17B13 in NAFLD and the mechanism of its inhibition.
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Caption: A typical workflow for the development of a NAFLD drug candidate.

Detailed Experimental Protocols

Below are the methodologies for the key clinical trials cited in this guide.

INI-822 (Preclinical)

e Human Liver-on-a-Chip Model: A primary human liver-on-a-chip model was used to assess
the anti-fibrotic effects of INI-822. The model was maintained in a high-fat medium to induce
a NASH-like phenotype. INI-822 was administered to the system, and the levels of fibrotic
proteins, specifically alpha-smooth muscle actin (a-SMA) and collagen type 1, were
measured.[1]

o Rat Model of NAFLD: Rats were fed a high-fat, choline-deficient diet to induce NAFLD. INI-
822 was administered orally. The primary endpoints were the measurement of Alanine
Aminotransferase (ALT) levels as a marker of liver injury and the analysis of hepatic
phosphatidylcholine (PC) levels.[10]

ARO-HSD (rapirosiran) - AROHSD1001 (Phase 1/2)

» Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study in
healthy volunteers and patients with NASH.

o Participants: Healthy volunteers and patients with a clinical diagnosis of NASH, confirmed by
liver biopsy or non-invasive methods.

 Intervention: Subcutaneous injections of ARO-HSD at doses of 25 mg, 100 mg, or 200 mg,
or placebo.

e Primary Endpoints: Safety and tolerability.

o Secondary Endpoints: Change from baseline in hepatic HSD17B13 mRNA and protein
levels, and change in ALT levels. Liver biopsies were performed at baseline and at day 71 in
the patient cohorts.[2]
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Semaglutide - ESSENCE (Phase 3)

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Participants: Patients with biopsy-confirmed NASH and liver fibrosis of stage F2 or F3.
Intervention: Once-weekly subcutaneous injections of semaglutide (2.4 mg) or placebo.

Primary Endpoints: The proportion of patients with NASH resolution with no worsening of
fibrosis.

Secondary Endpoints: The proportion of patients with an improvement in fibrosis stage of at
least one stage with no worsening of NASH.[3]

Resmetirom - MAESTRO-NASH (Phase 3)

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Participants: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of at
least 4 and fibrosis stage F2 or F3.

Intervention: Once-daily oral resmetirom (80 mg or 100 mg) or placebo.

Primary Endpoints: The proportion of patients with NASH resolution (including a reduction in
NAS of at least 2 points) with no worsening of fibrosis, and the proportion of patients with an
improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score
at 52 weeks.[4][5]

Obeticholic Acid - REGENERATE (Phase 3)

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Participants: Patients with definite NASH and fibrosis stage F2 or F3.
Intervention: Once-daily oral obeticholic acid (10 mg or 25 mg) or placebo.

Primary Endpoint (18-month interim analysis): The proportion of patients with an
improvement in fibrosis by at least one stage with no worsening of NASH.[6][7][8]
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Lanifibranor - NATIVE (Phase 2hb)

o Study Design: A randomized, double-blind, placebo-controlled trial.
 Participants: Patients with non-cirrhotic, highly active NASH.
 Intervention: Once-daily oral lanifibranor (800 mg or 1200 mg) or placebo for 24 weeks.

e Primary Endpoint: A decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF)
activity score without worsening of fibrosis.

e Secondary Endpoints: NASH resolution and regression of fibrosis.[9][11]

Conclusion

Inhibition of HSD17B13 represents a genetically validated and promising new therapeutic
avenue for NAFLD. While direct comparative efficacy data for Hsd17B13-IN-95 is not yet
available, early data from other HSD17B13 inhibitors like INI-822 and ARO-HSD demonstrate
successful target engagement and favorable effects on biomarkers of liver injury. As these and
other HSD17B13 inhibitors progress through clinical development, their efficacy on histological
endpoints will become clearer, allowing for a more direct comparison with other late-stage
NAFLD drug candidates that have already demonstrated benefits in resolving NASH and
improving fibrosis. The diverse mechanisms of action of the drugs currently in late-stage
development highlight the multifaceted nature of NAFLD and suggest that a personalized
medicine approach may ultimately be required for optimal patient care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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